molecular formula C8H7BrO2 B1267480 2-(Bromomethyl)benzoic acid CAS No. 7115-89-1

2-(Bromomethyl)benzoic acid

Cat. No. B1267480
Key on ui cas rn: 7115-89-1
M. Wt: 215.04 g/mol
InChI Key: QSLMPDKYTNEMFQ-UHFFFAOYSA-N
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Patent
US04863914

Procedure details

--A solution of α-bromotoluic acid (1.08 g) in dry benzene (10 ml) was stirred for 2 hours with thionyl chloride (0.73 ml) and dry DMF (five drops). The reaction mixture was evaporated to dryness, taken up in toluene and evaporated again. The crude product was crystallized from n-hexane (10 ml, charcoal) thereby obtaining pure α-bromotoluic acid chloride (0.95 g) as white flakes.
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
0.73 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3]1[C:4]([C:9]([OH:11])=O)=[CH:5][CH:6]=[CH:7][CH:8]=1.S(Cl)([Cl:14])=O>C1C=CC=CC=1.CN(C=O)C>[Br:1][CH2:2][C:3]1[C:4]([C:9]([Cl:14])=[O:11])=[CH:5][CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
1.08 g
Type
reactant
Smiles
BrCC=1C(=CC=CC1)C(=O)O
Name
Quantity
0.73 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
evaporated again
CUSTOM
Type
CUSTOM
Details
The crude product was crystallized from n-hexane (10 ml, charcoal)

Outcomes

Product
Name
Type
product
Smiles
BrCC=1C(=CC=CC1)C(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.95 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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